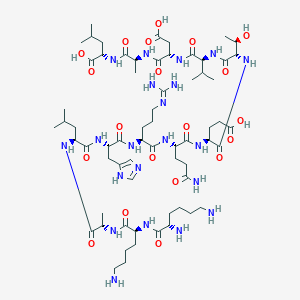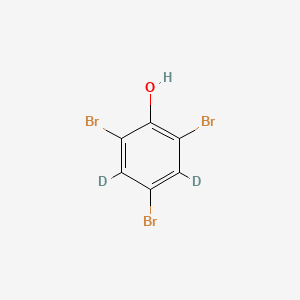
2,4,6-Tribromophenol-3,5-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromophenol-3,5-D2 is a deuterated derivative of 2,4,6-Tribromophenol, where the hydrogen atoms at positions 3 and 5 are replaced by deuterium. This compound is a brominated phenol, commonly used in various industrial applications, including as a fungicide and in the preparation of flame retardants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Tribromophenol-3,5-D2 can be synthesized through the controlled bromination of phenol. The process involves the reaction of phenol with elemental bromine in the presence of a suitable solvent, such as glacial acetic acid . The deuteration at positions 3 and 5 can be achieved by using deuterated reagents during the bromination process .
Industrial Production Methods
Industrial production of 2,4,6-Tribromophenol typically involves the bromination of phenol using bromine water or bromine in glacial acetic acid. The reaction is carried out in a controlled environment to ensure the selective substitution of bromine atoms at the desired positions .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromophenol-3,5-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form less brominated phenols.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Tribromophenol-3,5-D2 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and flame retardants.
Biology: Studied for its effects on microbial metabolism and its role as an environmental contaminant.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Utilized in the production of flame retardants and as a wood preservative.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tribromophenol-3,5-D2 involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can undergo oxidative degradation catalyzed by supported iron complexes, leading to the formation of reactive intermediates that can damage cellular structures .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: The non-deuterated version, commonly used in similar applications.
2,4,6-Tribromophenyl acrylate: Used in polymer synthesis.
3-Hydroxy-2,4,6-tribromobenzaldehyde: Another brominated phenol derivative.
Uniqueness
2,4,6-Tribromophenol-3,5-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. The deuterium substitution can lead to differences in reaction kinetics and stability compared to its non-deuterated counterpart .
Propiedades
Fórmula molecular |
C6H3Br3O |
|---|---|
Peso molecular |
332.81 g/mol |
Nombre IUPAC |
2,4,6-tribromo-3,5-dideuteriophenol |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D |
Clave InChI |
BSWWXRFVMJHFBN-QDNHWIQGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])Br |
SMILES canónico |
C1=C(C=C(C(=C1Br)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)


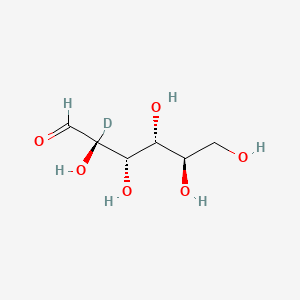
![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
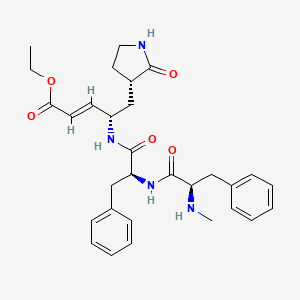
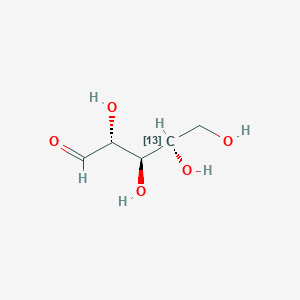
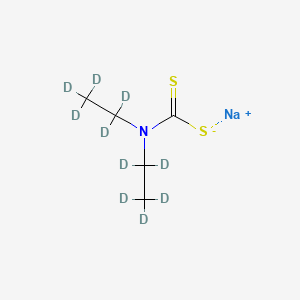

![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
